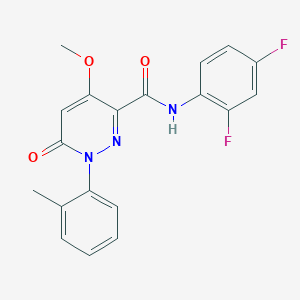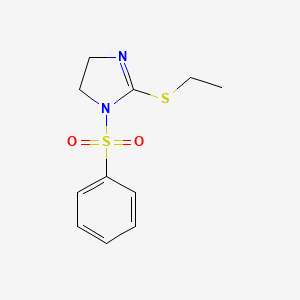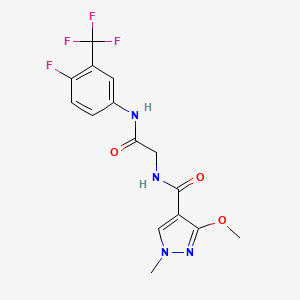![molecular formula C15H16N6O2S B2863014 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2034470-12-5](/img/structure/B2863014.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyridazine compounds are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are known to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral activities, and more .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, involves several routes. One such route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like X-ray crystallography . NMR spectroscopy is also commonly used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the use of hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound .Applications De Recherche Scientifique
Antibacterial Agents
The triazolopyridazine derivatives have been studied for their potential as antibacterial agents. Some compounds in this class have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide could be explored for its efficacy in treating bacterial infections.
Energetic Materials
Compounds with a triazolopyridazine backbone have been identified as promising candidates for the construction of very thermally stable energetic materials . These materials are crucial for applications requiring high energy density and stability, such as propellants and explosives.
Antimicrobial Agents
In the search for new antimicrobial agents, nitrogen-containing heterocycles like triazolopyridazines are of significant interest due to their structural similarity to many biologically active compounds . The compound could be part of a new class of antimicrobials with a broad spectrum of activity.
Pharmaceutical Research
The structural motif of triazolopyridazine is found in various synthetic drugs. It’s a backbone for many physiologically active compounds, suggesting potential applications in pharmaceutical research for the development of new therapeutic agents .
Functional Materials
Due to the unique properties of triazolopyridazines, they can be used in the development of functional materials. These materials can have applications in various fields, including electronics, photonics, and nanotechnology .
Chemical Synthesis
Triazolopyridazines are used as intermediates in chemical synthesis, enabling the creation of complex molecules for research and industrial applications. They serve as key building blocks in the synthesis of various organic compounds .
Analytical Chemistry
The compound’s unique structure could make it useful in analytical chemistry as a reagent or a molecular probe to detect or quantify other substances .
Agricultural Chemistry
Triazolopyridazine derivatives could have applications in agricultural chemistry, potentially serving as the basis for new pesticides or herbicides, given their bioactive properties .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities , suggesting that their targets might be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound might interfere with bacterial protein synthesis or other vital processes, leading to bacterial growth inhibition.
Biochemical Pathways
Given its potential antibacterial activity , it might affect pathways related to bacterial protein synthesis, cell wall synthesis, or DNA replication.
Result of Action
Based on the antibacterial activity of similar compounds , it can be hypothesized that this compound might lead to bacterial cell death by inhibiting essential bacterial processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,13-4-2-1-3-5-13)19-12-8-9-20(10-12)15-7-6-14-17-16-11-21(14)18-15/h1-7,11-12,19H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDZTOTNBXDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)



![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-methyl-1H-indol-1-yl)propyl)acetamide](/img/structure/B2862937.png)
![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)
![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)
![4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2862943.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)


![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)